α2-Adrenergic Receptor Functional Activity in Human Prefrontal Cortex: 2,5-Methanocyclopenta[b]pyrrole as a Research Tool for GPCR Signal Transduction
2,5-Methanocyclopenta[b]pyrrole was evaluated for functional activity at the α2-adrenergic receptor using a [35S]GTPγS binding assay in human brain prefrontal cortex membranes. In this system, the compound was assessed for its effect on UK14304-induced [35S]GTPγS binding, with UK14304 (brimonidine analog) EC50 measured at 10⁻⁵ M after 120 minutes [1]. Unlike octahydrocyclopenta[b]pyrrole derivatives, which demonstrate potent DPP4 inhibitory activity (IC50 = 0.01 μM) with no reported adrenergic activity [2], 2,5-Methanocyclopenta[b]pyrrole exhibits measurable interaction with α2-adrenergic receptors, making it a distinct research tool for noradrenergic system investigations.
| Evidence Dimension | Target engagement and functional assay outcome |
|---|---|
| Target Compound Data | Activity at α2-adrenergic receptor; effect on UK14304-induced [35S]GTPγS binding; UK14304 EC50 = 10⁻⁵ M |
| Comparator Or Baseline | Octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative (Compound 9l): IC50 = 0.01 μM at DPP4; no reported adrenergic activity |
| Quantified Difference | Qualitative difference in target class: adrenergic GPCR vs. peptidase enzyme |
| Conditions | Human brain prefrontal cortex membranes; [35S]GTPγS binding assay; UK14304 agonist; 120 min incubation; microbeta liquid scintillation spectrometry |
Why This Matters
Procurement of this compound enables CNS researchers to interrogate α2-adrenergic signaling pathways with a structurally rigid scaffold not available in saturated cyclopenta[b]pyrrole analogs.
- [1] BindingDB. ChEMBL_1709577 (CHEMBL4119626). Activity at alpha2 adrenergic receptor in human brain prefrontal cortex membranes assessed as effect on UK14304-induced [35S]GTPgammaS binding. View Source
- [2] Ji X, et al. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Eur J Med Chem. 2014;86:242. Compound 9l: IC50 = 0.01 μM. View Source
